4-(Methylsulfanyl)benzyl methyl sulfide
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Overview
Description
4-(Methylsulfanyl)benzyl methyl sulfide is an organic compound with the molecular formula C9H12S2 and a molecular weight of 184.32 g/mol . It is characterized by the presence of a benzyl group substituted with a methylsulfanyl group and a methyl sulfide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide can be achieved through various methods. One common approach involves the reaction of benzyl chloride with sodium methylthiolate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfanyl)benzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methylthiolate, benzyl chloride, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(Methylsulfanyl)benzyl methyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)benzyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Benzyl methyl sulfide: Similar structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)benzyl chloride: Similar structure but contains a chloride group instead of a methyl sulfide group.
Uniqueness: 4-(Methylsulfanyl)benzyl methyl sulfide is unique due to the presence of both a methylsulfanyl group and a methyl sulfide group on the benzyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-methylsulfanyl-4-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHGTBCBWUEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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